molecular formula C18H22N8 B12240306 6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine

6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine

Cat. No.: B12240306
M. Wt: 350.4 g/mol
InChI Key: OZTOXGNJHXNIKK-UHFFFAOYSA-N
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Description

6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a purine base with a piperazine ring and a pyrimidine moiety, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperazine intermediates, followed by their coupling with the purine base. Common reagents used in these reactions include various alkylating agents, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing continuous flow reactors for large-scale synthesis. Purification techniques such as recrystallization and chromatography are also crucial in obtaining the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaI in acetone or other polar aprotic solvents.

Major Products

Scientific Research Applications

6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-microbial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(2-cyclopropyl-5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
  • 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid

Uniqueness

Compared to similar compounds, 6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine stands out due to its unique combination of a purine base with a piperazine and pyrimidine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H22N8

Molecular Weight

350.4 g/mol

IUPAC Name

6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-7-methylpurine

InChI

InChI=1S/C18H22N8/c1-12-9-14(23-16(22-12)13-3-4-13)25-5-7-26(8-6-25)18-15-17(19-10-20-18)21-11-24(15)2/h9-11,13H,3-8H2,1-2H3

InChI Key

OZTOXGNJHXNIKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4N(C=N5)C

Origin of Product

United States

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